2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine
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Overview
Description
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPP, and it belongs to the class of pyrimidine derivatives. The chemical structure of MPP is C18H22N4O3, and it has a molecular weight of 346.4 g/mol.
Mechanism of Action
The exact mechanism of action of MPP is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor. MPP has also been shown to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
MPP has been shown to have both biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation. MPP has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPP in lab experiments is that it has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using MPP is that it has a relatively short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on MPP. One area of interest is the development of MPP analogs that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of MPP in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of MPP and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of MPP involves the reaction of 4-(4-methoxyphenyl)piperazine with 2,2-dimethyl-4,5-dicyano-1,3-dioxolane in the presence of a base such as triethylamine. The resulting intermediate is then treated with pyrimidine-2,4-dione to yield the final product, 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}pyrimidine.
Scientific Research Applications
MPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models. MPP has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-5-3-14(4-6-15)20-9-11-21(12-10-20)16(22)13-24-17-18-7-2-8-19-17/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXIWILOYWJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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